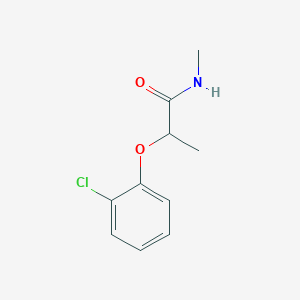
2-(2-chlorophenoxy)-N-methylpropanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-methylpropanamide, also known as Milrinone, is a selective phosphodiesterase 3 (PDE3) inhibitor. It is used as an inotropic agent and vasodilator in the treatment of congestive heart failure and acute heart failure.
Mécanisme D'action
2-(2-chlorophenoxy)-N-methylpropanamide works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by PDE3. This leads to an increase in intracellular cAMP levels, which results in increased contractility and relaxation of cardiac and vascular smooth muscle cells. This compound also has a vasodilatory effect, which reduces afterload and improves cardiac output.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the force and velocity of myocardial contraction, which leads to an increase in cardiac output. This compound also reduces afterload by dilating blood vessels, which improves blood flow and reduces workload on the heart. This compound has been shown to increase renal blood flow and improve renal function in patients with acute renal failure. Additionally, this compound has been shown to reduce inflammation and improve immune function in patients with sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-methylpropanamide has several advantages for lab experiments. It is a selective PDE3 inhibitor, which allows for specific targeting of the cAMP pathway. This compound is also relatively stable and has a long half-life, which allows for sustained effects. However, this compound has some limitations for lab experiments. It can be difficult to obtain pure this compound, and it has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-methylpropanamide. One area of interest is the use of this compound in the treatment of pulmonary hypertension. This compound has been shown to reduce pulmonary vascular resistance and improve right ventricular function in patients with pulmonary hypertension. Another area of interest is the use of this compound in combination with other drugs for the treatment of heart failure. This compound has been shown to have synergistic effects with other inotropic agents and vasodilators. Additionally, there is ongoing research on the use of this compound in the treatment of sepsis and acute renal failure. Overall, this compound has shown great potential for the treatment of various cardiovascular and renal diseases and continues to be an area of active research.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-methylpropanamide has been extensively studied for its therapeutic effects in the treatment of heart failure. It has been shown to increase cardiac output, reduce pulmonary capillary wedge pressure, and improve exercise tolerance in patients with heart failure. This compound has also been studied for its potential use in the treatment of pulmonary hypertension, acute renal failure, and sepsis.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKQDTZOFREGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4725092.png)

![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2-nitrobenzamide](/img/structure/B4725101.png)
![N-(2-methoxyethyl)-2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4725108.png)
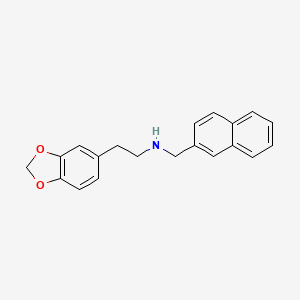
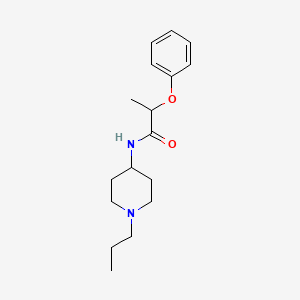
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4725121.png)
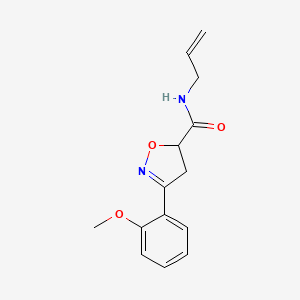
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide](/img/structure/B4725136.png)
![1,3-benzodioxol-5-yl{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4725142.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)
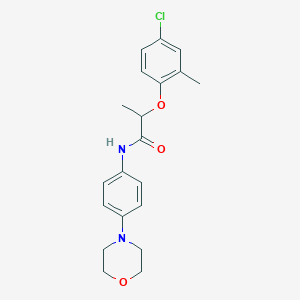
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4725168.png)
![methyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4725186.png)